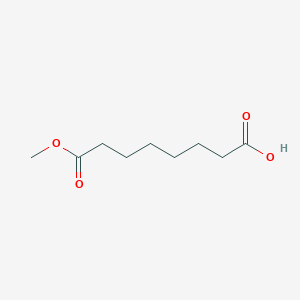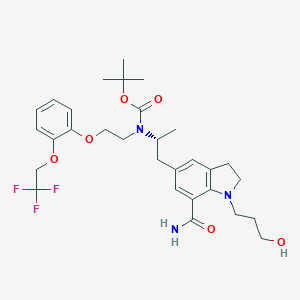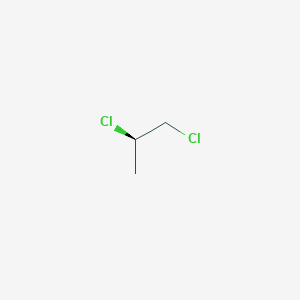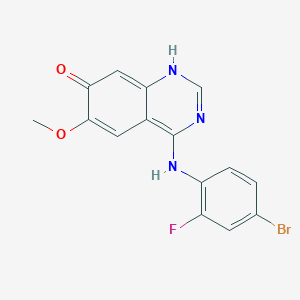
(2-ブロモ-4,5-ジメトキシフェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol and related bromophenol derivatives has been explored through various methods. For instance, it has been synthesized starting from related methanol derivatives in a process that involves bromination and demethylation reactions (Akbaba et al., 2010). Another method involves the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, which leads to the formation of bromophenol derivatives through selective O-demethylation (Çetinkaya et al., 2011).
Molecular Structure Analysis
The molecular structure of (2-Bromo-4,5-dimethoxyphenyl)methanol and its derivatives has been determined through various spectroscopic and analytical techniques, including NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies reveal detailed insights into the molecular geometry, bond lengths, and dihedral angles, providing a foundation for understanding its chemical behavior and reactivity (Martins et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of (2-Bromo-4,5-dimethoxyphenyl)methanol includes its participation in various organic transformations. Its bromo and methoxy groups play a crucial role in its reactivity, facilitating reactions such as O-demethylation, bromination, and coupling reactions. These reactions expand its utility in synthesizing a wide range of compounds with potential biological activities (Shirinian et al., 2012).
科学的研究の応用
新規ブロモフェノール誘導体の合成
この化合物は、新規ブロモフェノール誘導体の合成に使用されています . (2-ブロモ-4,5-ジメトキシフェニル)メタノールと置換ベンゼンのアルキル化反応により、新しいジアリルメタンが生成されました . これらの新規ブロモフェノール化合物は、hCA Iに対して2.53±0.25〜25.67±4.58 nM、hCA IIに対して1.63±0.11〜15.05±1.07 nM、AChEに対して6.54±1.03〜24.86±5.30 nMのKi値を示しました .
神経疾患の潜在的な治療法
結果は、これらの化合物は、薬物としての可能性を示すいくつかの重要な薬理学的試験の後、緑内障、てんかん、パーキンソン病、およびアルツハイマー病(AD)の治療に使用できることを示しています .
医薬品開発研究
この化合物は、医薬品開発研究における重要な情報源です . 海洋生物は、天然に存在するブロモフェノールを生成する源の1つです .
海洋藻類からのブロモフェノールの単離
過去数十年で、海洋藻類からのブロモフェノールの単離に関する多くの研究が行われています . これらの天然ブロモフェノールはすべて、重要な生物活性を示しました .
抗がん活性
たとえば、海洋藻類Rhodomela confervoidesおよびLeathesia nanaから単離された5,5'-メチレンビス(3,4-ジブロモベンゼン-1,2-ジオール)は、抗がん活性を示しました .
抗糖尿病活性
別の研究では、紅藻(R. confervoides)からの3,4-ジブロモ-5-(2-ブロモ-6-(エトキシメチル)-3,4-ジヒドロキシベンジル)ベンゼン-1,2-ジオールの単離とその抗糖尿病活性が報告されました
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
Relevant Papers The relevant papers for this compound include those that discuss its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .
特性
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSRNYOXRHPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347198 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54370-00-2 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 2-Bromo-4,5-dimethoxybenzyl alcohol used in organic synthesis?
A: 2-Bromo-4,5-dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like alkaloids. One example is its use in the synthesis of (±)-Lycoramine and (±)-Maritidine, Amaryllidaceae alkaloids. The compound is first converted to an organoiron electrophile, which then undergoes a series of reactions to form the core structure of the target alkaloids [].
Q2: Can 2-Bromo-4,5-dimethoxybenzyl alcohol be further modified for specific applications?
A: Yes, the bromine atom and the hydroxyl group present in 2-Bromo-4,5-dimethoxybenzyl alcohol offer opportunities for further chemical modification. For instance, the bromine atom can be substituted with various aryl groups through alkylation reactions, as demonstrated in the synthesis of novel diaryl methanes []. Subsequently, these diaryl methanes can be converted into bromophenol derivatives, compounds with potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) [].
Q3: Are there any known enzymatic reactions involving 2-Bromo-4,5-dimethoxybenzyl alcohol as a substrate?
A: While not directly involved as a substrate, a study demonstrated that Manganese peroxidase (MnP) from Phanerochaete chrysosporium could brominate veratryl (3,4-dimethoxybenzyl) alcohol to produce 2-bromo-4,5-dimethoxybenzyl alcohol []. This finding suggests potential enzymatic pathways for the synthesis or modification of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)








